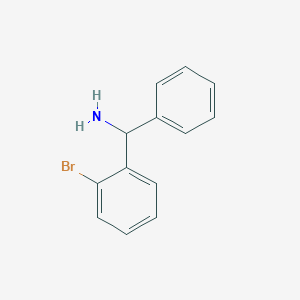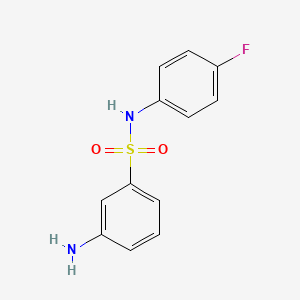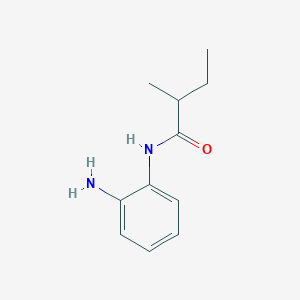
N-(2-aminophényl)-2-méthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-2-methylbutanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Aminophenyl)-2-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminophenyl)-2-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
« N-(2-aminophényl)-2-méthylbutanamide » s'est avéré avoir une activité anticancéreuse potentielle. Par exemple, des complexes de ruthénium (II/III) à base de DMSO de 2-aminophényl benzimidazole ont été synthétisés et caractérisés, et leur potentiel chimiothérapeutique a été évalué . Les composés ont été testés sur des lignées cellulaires humaines de cancer du sein (MCF7), de cancer colorectal (Caco2) et de foie humain normal (THLE-2), un composé présentant une activité puissante contre les cellules cancéreuses .
Interaction avec l'ADN
L'interaction de ces composés avec l'ADN a été étudiée par spectroscopie UV-Visible et fluorescence, révélant l'intercalation à la fois du ligand Hapbim et des complexes de Ru . Cette interaction avec l'ADN pourrait potentiellement être utilisée en thérapie génique ou dans d'autres applications de recherche génétique.
Synthèse d'autres molécules
“this compound” peut servir de matière première pour la synthèse de plusieurs autres molécules, notamment le 2-méthylbenzimidazole, les N-substitués benzimidazoles et les colorants azobenzothiazole. Ces molécules ont diverses applications, notamment en tant qu'antiparasitaires et antifongiques.
Applications pharmaceutiques
Le composé a une importance notable dans les applications pharmaceutiques . Il peut être utilisé comme précurseur pour diverses autres molécules présentant des propriétés intéressantes.
Synthèse organique
“this compound” peut être utilisé en synthèse organique. Sa combinaison de groupes fonctionnels (amine et amide) peut participer à diverses réactions chimiques.
Science des matériaux
Mécanisme D'action
Target of Action
N-(2-Aminophenyl)-2-methylbutanamide primarily targets Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and HDAC2 . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.
Mode of Action
The compound interacts with its targets, HDAC1 and HDAC2, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior.
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects various biochemical pathways. One of the key pathways influenced is the gene expression pathway . By inhibiting HDAC activity, the compound promotes the acetylation of histones, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are upregulated or downregulated.
Result of Action
The result of N-(2-Aminophenyl)-2-methylbutanamide’s action is the alteration of gene expression within the cell. This can lead to various cellular effects, such as anti-proliferative activity against certain cancer cell lines . The specific molecular and cellular effects can vary depending on the cell type and the specific genes that are affected.
Analyse Biochimique
Biochemical Properties
N-(2-Aminophenyl)-2-methylbutanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of N-(2-Aminophenyl)-2-methylbutanamide is with histone deacetylase enzymes, particularly histone deacetylase 2 (HDAC2) . This interaction leads to the inhibition of HDAC2 activity, which is crucial for regulating gene expression and chromatin structure. Additionally, N-(2-Aminophenyl)-2-methylbutanamide may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
N-(2-Aminophenyl)-2-methylbutanamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of histone deacetylase 2 by N-(2-Aminophenyl)-2-methylbutanamide can lead to changes in gene expression patterns, resulting in altered cellular behavior . This compound may also impact cell proliferation, differentiation, and apoptosis, depending on the specific cellular context and experimental conditions.
Molecular Mechanism
The molecular mechanism of action of N-(2-Aminophenyl)-2-methylbutanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-Aminophenyl)-2-methylbutanamide binds to the active site of histone deacetylase 2, inhibiting its enzymatic activity . This inhibition prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene transcription. Additionally, N-(2-Aminophenyl)-2-methylbutanamide may interact with other molecular targets, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Aminophenyl)-2-methylbutanamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Aminophenyl)-2-methylbutanamide remains stable under specific conditions, allowing for sustained inhibition of histone deacetylase 2 activity
Dosage Effects in Animal Models
The effects of N-(2-Aminophenyl)-2-methylbutanamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating gene expression and cellular processes. At higher doses, N-(2-Aminophenyl)-2-methylbutanamide may cause toxic or adverse effects, such as cellular stress or apoptosis . It is essential to determine the optimal dosage range for achieving the desired biological effects while minimizing potential toxicity.
Metabolic Pathways
N-(2-Aminophenyl)-2-methylbutanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . The metabolic flux and levels of metabolites can influence the overall biological activity of N-(2-Aminophenyl)-2-methylbutanamide, highlighting the importance of understanding its metabolic pathways.
Transport and Distribution
The transport and distribution of N-(2-Aminophenyl)-2-methylbutanamide within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms of N-(2-Aminophenyl)-2-methylbutanamide can provide insights into its therapeutic potential and potential side effects.
Subcellular Localization
N-(2-Aminophenyl)-2-methylbutanamide exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-Aminophenyl)-2-methylbutanamide is essential for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-aminophenyl)-2-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3,12H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOMNSYDHZDQHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588480 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946768-61-2 |
Source


|
| Record name | N-(2-Aminophenyl)-2-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
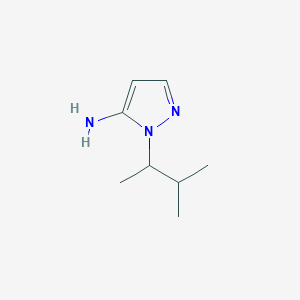





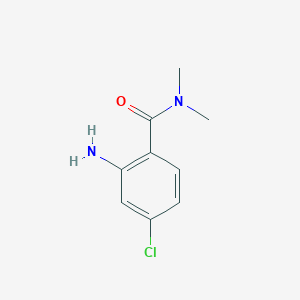
![7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1284742.png)


